molecular formula C9H17NO2 B1488770 1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol CAS No. 1342082-39-6

1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol

Cat. No.: B1488770
CAS No.: 1342082-39-6
M. Wt: 171.24 g/mol
InChI Key: TVXLKBOQOAVCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol is a chiral compound of interest in organic synthesis and pharmaceutical research, featuring a pyrrolidin-3-ol scaffold linked to a tetrahydrofuran (oxolane) ring. This structure combines two privileged heterocycles often found in biologically active molecules and catalysts. The pyrrolidine ring is a common motif in medicinal chemistry, and its functionalization with a hydroxy group introduces a chiral center that can be critical for asymmetric synthesis and molecular recognition. The primary application of this compound is as a versatile building block in drug discovery and development. Its molecular framework makes it a potential precursor for constructing more complex structures, particularly in the synthesis of peptide mimics and other pharmacologically relevant targets. Heterocyclic compounds like this one serve as key intermediates in the development of antiviral agents and other therapeutic compounds . Furthermore, the presence of both a tertiary amine and a hydroxyl group on the pyrrolidine ring suggests potential utility as a ligand or catalyst in synthetic organic chemistry. In the field of peptide synthesis , pyrrolidine derivatives can be employed in the development of coupling reagents or as part of specialized amino acid analogs . The structural features of this compound could be leveraged to influence the physicochemical properties of a peptide, such as its conformation, stability, and bioavailability. The chiral nature of the molecule is particularly valuable for producing enantiomerically pure compounds, a critical requirement in modern pharmaceutical manufacturing. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1342082-39-6

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C9H17NO2/c11-8-3-4-10(6-8)7-9-2-1-5-12-9/h8-9,11H,1-7H2

InChI Key

TVXLKBOQOAVCJV-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2CCC(C2)O

Canonical SMILES

C1CC(OC1)CN2CCC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol with structurally related pyrrolidine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Biological Activity/Applications Synthesis Highlights References
1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol C₉H₁₅NO₂ 169.22 Oxolan-2-ylmethyl Inferred: Potential CNS or antiviral applications due to polarity and hydrogen-bonding capacity. Likely involves nucleophilic substitution or coupling of oxolane-methyl to pyrrolidin-3-ol. -
1-(3-Chloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 3-Chlorobenzyl Not explicitly reported; chlorinated analogs often show enhanced lipophilicity and antimicrobial potential. Prepared via benzylation of pyrrolidin-3-ol using 3-chlorobenzyl halides.
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one C₁₃H₁₅N₃O 229.28 Quinoxalin-2-yl Demonstrated antimicrobial activity against bacterial strains (e.g., E. coli, S. aureus). Synthesized via green procedures involving diethylmalonate and phosphorous oxychloride.
3-(Pyrrolidin-3-yl)prop-2-en-1-ol C₇H₁₃NO 127.18 Allyl alcohol Explored in pharmaceutical and agrochemical R&D for reactivity and stereochemical versatility. Prepared via allylation or Grignard addition to pyrrolidin-3-ol derivatives.
1-(2-Phenylethyl)pyrrolidin-3-ol derivatives Varies ~260–300 Phenylethyl Antiviral activity against RNA viruses (e.g., SARS-CoV-2 pseudotyped particles). Synthesized via Mitsunobu reaction or substitution with phenylethyl halides.

Key Comparisons:

Substituent Effects on Bioactivity: The quinoxalin-2-yl group in 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one imparts antimicrobial properties, likely through intercalation or enzyme inhibition . In contrast, the oxolane-methyl group in the target compound may enhance solubility and blood-brain barrier penetration, making it suitable for CNS-targeting drugs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 1-(3-Chloro-benzyl)-pyrrolidin-3-ol, involving alkylation of pyrrolidin-3-ol with an oxolane-methyl halide or tosylate. In contrast, 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one employs cyclocondensation with diethylmalonate .

Physicochemical Properties :

  • The oxolane-methyl group introduces ether oxygen atoms, enhancing polarity (logP ~0.5–1.0 estimated) compared to phenylethyl (logP ~2.5–3.0) or chlorobenzyl (logP ~2.8–3.3) derivatives. This impacts solubility and metabolic stability.

Therapeutic Potential: 1-(2-Phenylethyl)pyrrolidin-3-ol derivatives exhibit antiviral activity, suggesting that the target compound’s oxolane group could be optimized for similar applications by modifying hydrogen-bonding interactions with viral proteases .

Research Findings and Implications

  • Structural Dynamics : The puckering of the pyrrolidine and oxolane rings (governed by Cremer-Pople parameters ) influences conformational stability and ligand-receptor binding.
  • Safety Profiles : While specific data for the target compound are lacking, analogs like 1-(3-Chloro-benzyl)-pyrrolidin-3-ol may share handling requirements (e.g., irritant precautions) .
  • Docking Studies: Pyrrolidine derivatives with aromatic substituents (e.g., quinoxalin-2-yl) show affinity for bacterial DNA gyrase, whereas oxolane-containing analogs might target viral envelope proteins .

Preparation Methods

Step 1: Ring Closure Reaction

  • Reactants: A dicarboxylic acid derivative (e.g., malic acid analog) and an amine containing the oxolane substituent.
  • Solvent: Non-polar solvents such as toluene, xylene, or chlorobenzene.
  • Conditions:
    • Mix the acid and amine in the solvent at approximately 15 °C with stirring.
    • Heat the mixture to reflux and maintain for 10–18 hours to promote cyclization via water removal (Dean-Stark apparatus or other water diversion techniques).
    • Cool and concentrate to remove the solvent.
    • Purify the intermediate by recrystallization using solvents such as propanol and n-heptane.

This step yields a solid intermediate containing the pyrrolidine ring with a hydroxyl substituent at the 3-position and the oxolane-substituted methyl group at the 1-position.

Step 2: Reduction Reaction

  • Reducing Agents: Sodium borohydride, potassium borohydride, boron trifluoride-etherate, or boron tribromide-etherate are preferred for safety and selectivity.
  • Solvent: Tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon).
  • Procedure:
    • Cool the reaction mixture to between -10 °C and 10 °C.
    • Add dimethyl sulfate dropwise to the mixture containing the reducing agent and THF.
    • Heat the mixture to 10–50 °C and maintain for several hours to complete the reduction.
    • Add a mixture of the intermediate compound, trimethyl borate, and THF dropwise while controlling temperature between 0–50 °C.
    • Quench the reaction with 10 mol/L hydrochloric acid under ice bath conditions.
    • Extract the product with ethyl acetate multiple times.
    • Concentrate and purify by distillation under reduced pressure to obtain the target 1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol as a colorless liquid.

Representative Data Table of Reaction Conditions and Yields

Example Solvent Reaction Time (h) Temperature (°C) Intermediate Yield (g) Final Product Yield (g) Notes
1 Toluene 18 Reflux (~110) 40.0 (solid) 27.9 (liquid) Standard conditions
2 Xylene 14 Reflux (~140) Not specified 26.8 Slightly shorter reaction time
3 Chlorobenzene 10 Reflux (~132) 18.0 (solid) 11.2 Shortest reaction time
4 Toluene 18 Reflux (~110) 63.0 (solid) 41.5 Larger scale

Note: Yields correspond to 1-methyl-3-pyrrolidinol; similar trends expected for oxolane-substituted analogs.

Advantages of the Described Method

  • Safety: Avoids hazardous reducing agents like lithium aluminum hydride or borane.
  • Purification: Intermediate compounds are solids, facilitating crystallization and purification.
  • Yield: Improved yields compared to traditional methods due to optimized reaction conditions and purification.
  • Scalability: Demonstrated feasibility for scale-up production.

Research Findings and Observations

  • The use of boron-containing reducing agents in combination with trimethyl borate improves selectivity and yield.
  • Reaction temperature control is critical during both ring closure and reduction steps to avoid side reactions.
  • The choice of solvent influences reaction time and purity of intermediates; chlorobenzene allows shorter reaction times but may reduce yield.
  • Quenching with hydrochloric acid under cold conditions effectively stops the reduction and facilitates product isolation.
  • Multiple extractions with ethyl acetate ensure removal of impurities and residual reagents.

Q & A

What are the optimal synthetic routes for 1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions targeting the pyrrolidine ring. For example, oxolane (tetrahydrofuran) derivatives can be introduced via a Mitsunobu reaction or alkyl halide-mediated coupling . Optimization should focus on:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethers (THF) stabilize intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation .
    Systematic screening using Design of Experiments (DoE) methodologies can identify critical parameters for yield and purity.

How can the stereochemistry of 1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol be accurately determined using spectroscopic and crystallographic methods?

  • NMR spectroscopy : Use 1H^1H-1H^1H NOESY to identify spatial proximity between the oxolane methylene protons and pyrrolidine hydrogens, confirming relative configuration .
  • X-ray crystallography : Single-crystal diffraction resolves absolute stereochemistry. SHELXL refinement (e.g., via Olex2) provides precise bond angles and torsion parameters .
  • Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB validates optical purity .

What strategies are effective in resolving contradictory data regarding the compound's reactivity in nucleophilic substitution versus oxidation reactions?

Contradictions often arise from competing reaction pathways. Methodological approaches include:

  • Mechanistic probes : Isotopic labeling (e.g., 18O^{18}O) to track oxygen migration during oxidation .
  • In situ monitoring : ReactIR or LC-MS to detect transient intermediates (e.g., oxonium ions in substitution reactions) .
  • Computational modeling : Density Functional Theory (DFT) to compare activation energies for substitution (SN_N2) vs. oxidation pathways .
    For example, chromium-based oxidants (CrO3_3) favor ketone formation, while milder agents (PCC) preserve the pyrrolidine ring .

How can computational modeling (e.g., DFT) be integrated with experimental data to predict reaction outcomes for novel derivatives?

  • Transition state analysis : Calculate energy barriers for key steps (e.g., oxolane ring opening) using Gaussian or ORCA .
  • Solvent modeling : COSMO-RS simulations predict solvent effects on reaction equilibria .
  • Docking studies : Molecular dynamics (e.g., AutoDock) assess binding affinity of derivatives to biological targets (e.g., enzymes) .
    Validate predictions with scaled-up synthesis and characterization (e.g., 13C^{13}C NMR for regioselectivity) .

What analytical techniques provide the most reliable quantification of diastereomeric impurities in synthesized batches?

  • Chiral GC-MS : Capillary columns (e.g., Cyclosil-B) resolve diastereomers with <1% detection limits .
  • 2D NMR : 1H^1H-13C^{13}C HSQC identifies impurity signals overlapping with parent peaks .
  • Mass spectrometry : High-resolution Q-TOF detects trace impurities via exact mass matching .
    Calibration curves using spiked standards ensure accuracy.

How do solvent effects influence the conformational stability of 1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol in solution-phase studies?

  • Polar solvents : DMSO stabilizes the chair conformation via hydrogen bonding with the hydroxyl group .
  • Low-polarity solvents : Toluene promotes pseudorotation of the pyrrolidine ring, detectable via variable-temperature NMR .
  • Dielectric constant correlations : Plotting ΔG\Delta G against solvent polarity (ET30_{30} scale) quantifies stability trends .

What methodologies enable the correlation of structural modifications (e.g., oxolane substitution) with biological activity in preclinical studies?

  • SAR analysis : Synthesize derivatives with varying oxolane substituents (e.g., methyl vs. ethyl) and test inhibitory activity against target enzymes .
  • Pharmacophore mapping : MOE or Schrödinger software identifies critical hydrogen-bonding motifs (e.g., hydroxyl-pyrrolidine interactions) .
  • Metabolic stability assays : Liver microsome studies (e.g., human CYP3A4) assess the impact of oxolane on half-life .

How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation .
  • Additives : Chiral resolving agents (e.g., tartaric acid) promote ordered crystal packing .
  • Temperature gradients : Gradual cooling (0.1°C/min) from saturated solutions reduces defects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.